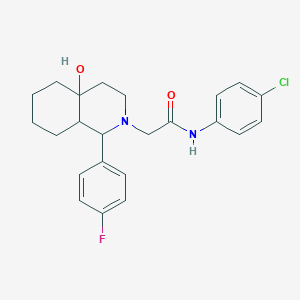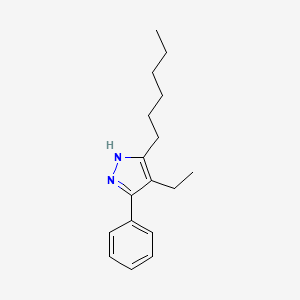
C23H26ClFN2O2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a second-generation antihistamine used to treat allergies. Loratadine is commonly sold under brand names such as Claritin and Claratyne . It is known for its effectiveness in alleviating symptoms of allergic rhinitis and urticaria (hives) without causing significant drowsiness .
准备方法
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through a multi-step process. One common method involves the following steps :
Starting Material: The synthesis begins with 2-cyanopyridine.
Ritter Reaction: The cyano group is converted to an amide, avoiding nucleophilic attack by n-butyllithium.
Alkylation: Introduction of a halogenated benzene ring via benzyl alkylation.
Cyclization: Restoration of the cyano group and intramolecular cyclization to form a tricyclic heptanone structure using phosphorus oxychloride (POCl3).
McMurry Reaction: Final product formation through the McMurry reaction.
Industrial Production Methods
Industrial production of Loratadine typically involves large-scale application of the above synthetic route with optimization for yield and purity. The process includes rigorous purification steps such as recrystallization to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Conversion to its active metabolite, desloratadine, in the liver.
Reduction: Not commonly involved in its primary metabolic pathway.
Substitution: Halogenation reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the liver facilitate the oxidation of Loratadine to desloratadine.
Substitution: Halogenation typically requires halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
Desloratadine: The primary active metabolite formed through oxidation.
科学研究应用
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antihistamine synthesis and metabolism.
Biology: Investigated for its effects on histamine receptors and allergic response pathways.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating allergic conditions.
Industry: Incorporated into various pharmaceutical formulations for over-the-counter allergy relief.
作用机制
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as sneezing, itching, and runny nose. The molecular targets include histamine H1 receptors located on the surface of cells involved in the allergic response .
相似化合物的比较
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but differing in its chemical structure and pharmacokinetics.
Fexofenadine: Known for its non-sedative properties and used for similar indications as Loratadine.
Uniqueness
Loratadine is unique due to its high selectivity for peripheral H1 receptors, which minimizes central nervous system side effects such as drowsiness . Its long duration of action allows for once-daily dosing, making it convenient for patients .
属性
分子式 |
C23H26ClFN2O2 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide |
InChI |
InChI=1S/C23H26ClFN2O2/c24-17-6-10-19(11-7-17)26-21(28)15-27-14-13-23(29)12-2-1-3-20(23)22(27)16-4-8-18(25)9-5-16/h4-11,20,22,29H,1-3,12-15H2,(H,26,28) |
InChI 键 |
ARYCMISIZKOYJP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile](/img/structure/B12625087.png)
![2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B12625097.png)

![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanamine](/img/structure/B12625109.png)
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12625129.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide](/img/structure/B12625136.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B12625138.png)


![1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium](/img/structure/B12625146.png)
![3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12625150.png)
![N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B12625154.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine](/img/structure/B12625180.png)
